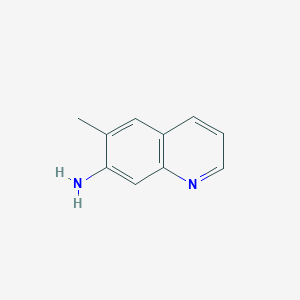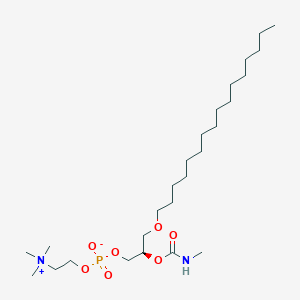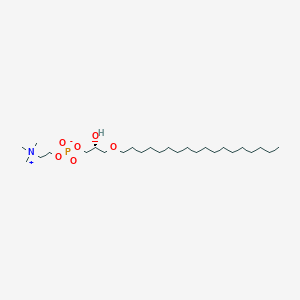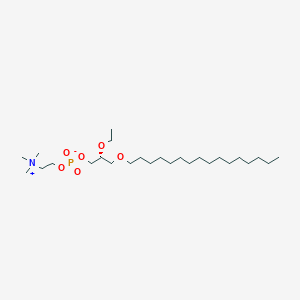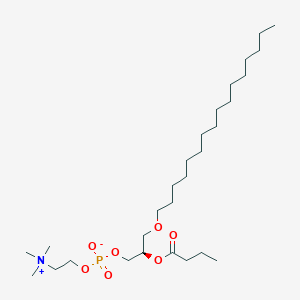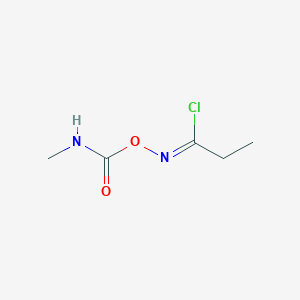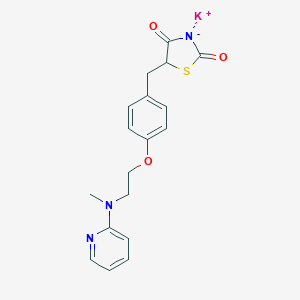
罗格列酮(钾盐)
描述
Potent, selective PPARγ agonist (Kd = 43 nM, PPARγ ligand binding domain). Activates PPARγ expression (EC50 = 1 μM). Shows antidiabetic and hypoglycemic effects in vivo. Orally active. Water soluble.
Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ; ) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.
Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound.
科学研究应用
糖尿病管理
罗格列酮主要以其在管理2型糖尿病中的作用而闻名。 它作为过氧化物酶体增殖物激活受体γ (PPARγ) 的激动剂发挥作用,PPARγ 在葡萄糖和脂质代谢的调节中起着重要作用 。通过激活PPARγ,罗格列酮有助于改善胰岛素敏感性,从而降低血糖水平,并帮助控制血糖。它已被用于制剂中,以增强2型糖尿病治疗中的血糖控制。
细胞分化
该化合物已被证明可以诱导C3H10T1/2干细胞分化为脂肪细胞 。这种应用对于研究脂肪生成和与脂肪细胞相关的疾病(如肥胖和代谢综合征)的研究至关重要。
铁死亡抑制
罗格列酮已被确定为长链酰基辅酶A合成酶4 (ACSL4) 的抑制剂,ACSL4 参与铁死亡过程,铁死亡是一种程序性细胞死亡形式 。它可以抑制某些细胞系中RSL3诱导的铁死亡,并增加铁死亡小鼠模型的存活率。这使其成为研究这种细胞死亡途径及其在各种疾病中的影响的宝贵工具。
抗炎特性
研究表明罗格列酮具有抗炎特性 。这种应用对于研究慢性炎症性疾病具有重要意义,并且可能在关节炎或炎症性肠病等疾病的治疗中产生潜在的用途。
心血管研究
罗格列酮刺激一氧化氮 (NO) 合成和减少NO合酶辅因子的能力对心血管研究具有意义 。NO 在血管健康中起着至关重要的作用,其合成的调节对于理解和治疗心血管疾病至关重要。
神经学应用
该化合物与各种神经学应用相关,包括增加树突棘密度,这对突触可塑性和认知功能很重要 。此外,它在抗阿尔茨海默病研究中表现出潜力,为探索治疗神经退行性疾病提供了新的途径。
作用机制
Target of Action
Rosiglitazone, also known as 2V3E7D3089, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play crucial roles in regulating carbohydrate and lipid metabolism, and are abundant in tissues such as adipose tissue, skeletal muscle, and liver .
Mode of Action
Rosiglitazone acts as a selective ligand of PPARγ , activating these receptors . This activation influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
The activation of PPARγ by rosiglitazone leads to improved insulin sensitivity and has an anti-inflammatory effect . This is evidenced by the decrease in nuclear factor kappa-B (NFκB) levels and an increase in inhibitor (IκB) levels in patients on rosiglitazone .
Pharmacokinetics
Rosiglitazone has an absolute bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8, with minor metabolism via CYP2C9 . The drug is excreted in urine (~64%) and feces (~23%) as metabolites . The distribution volume at steady state (Vdss) is approximately 17.6 L .
Result of Action
The activation of PPARγ by rosiglitazone results in improved glycemic control in adults with type 2 diabetes mellitus . It lowers blood glucose by improving target cell response to insulin, without increasing pancreatic insulin secretion .
Action Environment
The action of rosiglitazone can be influenced by environmental factors such as diet and exercise . It is indicated as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes . Furthermore, the presence of insulin is necessary for rosiglitazone’s mechanism of action .
生化分析
Biochemical Properties
Rosiglitazone (potassium salt) plays a significant role in biochemical reactions by acting as a PPARγ agonist. It interacts with the PPARγ ligand-binding domain with a dissociation constant (Kd) of 43 nM . This interaction leads to the activation of PPARγ expression with an effective concentration (EC50) of 1 μM . The compound shows antidiabetic and hypoglycemic effects in vivo and is orally active and water-soluble . Rosiglitazone (potassium salt) interacts with various enzymes, proteins, and other biomolecules, including nuclear factor kappa-B (NFκB) and inhibitor kappa-B (IκB), which are involved in its anti-inflammatory effects .
Cellular Effects
Rosiglitazone (potassium salt) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human cardiomyocytes, Rosiglitazone (potassium salt) impairs interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) signal transduction, blocking the phosphorylation and nuclear translocation of signal transducer and activator of transcription 1 (Stat1) and NFκB . This results in a significant decrease in the expression of C-X-C motif chemokine ligand 10 (CXCL10), interleukin-6 (IL-6), and interleukin-8 (IL-8) . Additionally, Rosiglitazone (potassium salt) exhibits anti-inflammatory properties by targeting cardiomyocytes and immune cells such as CD4+ T cells and dendritic cells .
Molecular Mechanism
The molecular mechanism of Rosiglitazone (potassium salt) involves its activation of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. By binding to PPARγ, Rosiglitazone (potassium salt) enhances the transcription of genes involved in insulin sensitivity and anti-inflammatory responses . This binding interaction leads to the inhibition of NFκB and the increase of IκB levels, reducing inflammation . Additionally, Rosiglitazone (potassium salt) inhibits acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages through a PPARγ-independent mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rosiglitazone (potassium salt) change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C . In vitro and in vivo studies have shown that Rosiglitazone (potassium salt) maintains its antidiabetic and anti-inflammatory effects over extended periods . Long-term use has been associated with cardiovascular risks, including an increased incidence of heart failure and cardiac ischemic events .
Dosage Effects in Animal Models
The effects of Rosiglitazone (potassium salt) vary with different dosages in animal models. Chronic treatment with Rosiglitazone (potassium salt) at a dosage of 30 mg/kg per day for four weeks in rats with volume-overload congestive heart failure did not worsen fluid retention or cardiac status . Instead, it improved renal handling of salt and water and enhanced cumulative sodium excretion . High doses of Rosiglitazone (potassium salt) have been associated with adverse effects such as fluid retention and peripheral edema .
Metabolic Pathways
Rosiglitazone (potassium salt) is involved in various metabolic pathways, primarily through its activation of PPARγ. This activation regulates the expression of genes involved in glucose and lipid metabolism . Rosiglitazone (potassium salt) is metabolized by cytochrome P450 enzymes, particularly CYP2C8, into two main metabolites: N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . These metabolites further influence metabolic flux and metabolite levels in the body .
Transport and Distribution
Rosiglitazone (potassium salt) is transported and distributed within cells and tissues through various mechanisms. It regulates the epithelial sodium channel (ENaC) and Na-K-2Cl (NKCC2) co-transporter, affecting its localization and accumulation . The compound is highly bioavailable, with a bioavailability rate of 99%, and is extensively bound to plasma proteins . This high binding affinity facilitates its distribution throughout the body .
Subcellular Localization
The subcellular localization of Rosiglitazone (potassium salt) is primarily within the nucleus, where it binds to PPARγ and regulates gene expression . Additionally, Rosiglitazone (potassium salt) inhibits acyl-CoA synthetase activity and fatty acid partitioning in human arterial smooth muscle cells and macrophages . This inhibition affects the subcellular localization of fatty acids, altering their biological effects in these cells .
属性
IUPAC Name |
potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOGCLSZSSKLEN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466743 | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316371-84-3 | |
| Record name | Rosiglitazone potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Rosiglitazone (potassium salt) in the context of focal cerebral ischemia?
A1: Rosiglitazone (potassium salt) acts as a potent and selective agonist for Peroxisome proliferator-activated receptor gamma (PPAR-γ). While the exact mechanisms are still under investigation, the paper suggests that rosiglitazone exerts its neuroprotective effects through the modulation of PPAR-γ activity. [] Specifically, the study demonstrated that rosiglitazone treatment reduced the expression of inflammatory markers, suggesting an anti-inflammatory effect. [] This reduction in inflammation could contribute to the observed decrease in brain damage following focal cerebral ischemia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


